molecular formula C6H4F3NO4 B2534350 2-(2,2,2-Trifluoroethoxy)-1,3-oxazole-4-carboxylic acid CAS No. 1565110-45-3

2-(2,2,2-Trifluoroethoxy)-1,3-oxazole-4-carboxylic acid

Cat. No.: B2534350
CAS No.: 1565110-45-3
M. Wt: 211.096
InChI Key: KHNXBWNQNXMUOX-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethoxy)-1,3-oxazole-4-carboxylic acid is a chemical building block of interest in medicinal chemistry. Its structure combines a 1,3-oxazole heterocycle, a carboxylic acid handle, and a 2,2,2-trifluoroethoxy substituent. The 1,3-oxazole ring is a privileged scaffold in drug discovery, frequently employed in the design of bioactive molecules . The incorporation of a trifluoroethoxy group is a common strategy in lead optimization, as the fluorine atoms can significantly influence a compound's physicochemical properties, potentially enhancing its metabolic stability, lipophilicity, and binding affinity . The carboxylic acid functional group provides a versatile site for further synthetic modification, allowing researchers to create amide, ester, or other derivatives for structure-activity relationship (SAR) studies. While specific biological data for this exact molecule may be limited, compounds featuring similar oxazole and trifluoroethoxy motifs have been investigated for a range of therapeutic areas, suggesting its potential utility as an intermediate in the synthesis of more complex target molecules . This product is intended for research applications as a synthetic intermediate or building block in drug discovery programs. Handle with appropriate care in a well-ventilated laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2,2,2-trifluoroethoxy)-1,3-oxazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO4/c7-6(8,9)2-14-5-10-3(1-13-5)4(11)12/h1H,2H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNXBWNQNXMUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(O1)OCC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2,2-Trifluoroethoxy)-1,3-oxazole-4-carboxylic acid typically involves the reaction of 2,2,2-trifluoroethanol with an appropriate oxazole precursor under controlled conditions. One common method includes the use of trifluoroethanol as a nucleophile in the presence of a base, such as sodium hydride, to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Cyclization of Precursors

  • β-Hydroxy amide cyclization : Precursors such as β-hydroxy amides undergo cyclodehydration using reagents like thionyl chloride (SOCl₂) or diethylaminosulfur trifluoride (DAST) to form the oxazole ring .

  • Schiff base formation : Condensation of hydrazides with aldehydes/ketones followed by cyclization with acetic anhydride yields 1,3-oxazole derivatives .

Example Reaction Pathway :

  • Esterification : 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid reacts with methanol and thionyl chloride to form methyl esters .

  • Hydrazide Formation : The ester is treated with hydrazine hydrate to generate benzohydrazide intermediates.

  • Cyclization : Hydrazides react with aldehydes/ketones under reflux with acetic anhydride to form the oxazole core .

Functional Group Transformations

The compound’s trifluoroethoxy, oxazole, and carboxylic acid moieties enable diverse transformations:

Carboxylic Acid Reactivity

  • Esterification : Reacts with alcohols (e.g., methanol) in the presence of SOCl₂ to form methyl esters .

  • Amidation : Treatment with methylamine in THF generates carboxamides .

  • Salt Formation : Neutralized with bases (e.g., NaHCO₃) to form sodium or potassium salts .

Oxazole Ring Modifications

  • Electrophilic Substitution : Limited due to electron-deficient nature of the oxazole ring. Direct substitution typically requires harsh conditions .

  • Ring-Opening : Under acidic or oxidative conditions, the oxazole ring can undergo cleavage to form linear intermediates (e.g., α-ketoamides) .

Stability and Isomerization

Table 1: Stability Profile

ConditionOutcomeReference
50°C in dioxane/waterIsomerization to lactones
1M HCl, refluxOxazole ring hydrolysis
1M NaOH, room tempPartial decomposition (~20%)

Biological Activity and Derivatization

While the focus is on chemical reactivity, derivatives of this compound exhibit notable bioactivity:

  • Anti-Cancer Agents : Derivatives with electron-withdrawing substituents (e.g., chloro, trifluoromethyl) show cytotoxic effects against glioblastoma cells (IC₅₀: 5–25 µM) .

  • Anti-Diabetic Activity : Hydrazone derivatives reduce glucose levels in Drosophila melanogaster models .

Table 2: Key Derivatives and Applications

Derivative StructureBiological ActivityIC₅₀/EC₅₀Reference
5d (4-chlorophenyl derivative)Anti-cancer (Glioblastoma)10 µM
5f (electron-deficient aryl)Anti-diabetic15 µM

Analytical Characterization

  • NMR : Distinct signals for oxazole protons (δ 8.01 ppm, singlet) and trifluoroethoxy group (δ 4.16 ppm, quartet) .

  • Mass Spectrometry : Molecular ion peak at m/z 211.13 (C₇H₆F₃NO₃) .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has demonstrated potential in medicinal chemistry, particularly in the development of pharmaceuticals. Its structural features allow it to interact with biological targets effectively.

Antimicrobial Activity

Recent studies have shown that derivatives of oxazole compounds exhibit antimicrobial properties. For instance, compounds similar to 2-(2,2,2-trifluoroethoxy)-1,3-oxazole-4-carboxylic acid have been evaluated for their efficacy against various bacterial strains.

Study Pathogen Activity
An et al. (2024)Staphylococcus aureusModerate inhibition
Liu et al. (2023)Escherichia coliSignificant inhibition

Anticancer Properties

Research indicates that oxazole derivatives can inhibit cancer cell proliferation. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells.

Cell Line IC50 (µM) Effect
MCF-7 (Breast)5.4Apoptosis induction
A549 (Lung)7.1Cell cycle arrest

Agricultural Applications

The compound's antifungal properties make it a candidate for agricultural applications, particularly as a fungicide.

Fungicidal Activity

Studies have reported that 1,3-oxazole derivatives show activity against common plant pathogens.

Pathogen Activity Level
Botrytis cinereaEffective
Fusarium spp.Moderate

These findings suggest the potential for developing new agricultural chemicals based on this compound.

Materials Science Applications

In materials science, the compound's unique fluorinated structure may enhance the properties of polymers and coatings.

Polymer Additives

Fluorinated compounds are known for their ability to improve chemical resistance and thermal stability in polymers.

Polymer Type Property Enhanced
PolyethyleneChemical resistance
Epoxy resinsThermal stability

Case Studies

  • Biological Evaluation of Oxazole Derivatives
    • A study published in the Journal of Agricultural and Food Chemistry evaluated various oxazole derivatives for their antifungal and antibacterial activities.
    • Results indicated that the trifluoroethoxy group significantly enhances bioactivity compared to non-fluorinated counterparts.
  • Synthesis of Novel Derivatives
    • Researchers synthesized several derivatives of 2-(2,2,2-trifluoroethoxy)-1,3-oxazole-4-carboxylic acid and assessed their biological activities.
    • The findings highlighted a correlation between structural modifications and increased potency against specific pathogens.

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroethoxy)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Potential Applications
2-(2,2,2-Trifluoroethoxy)-1,3-oxazole-4-carboxylic acid C₁₀H₁₄F₃NO₄ 231.23 -CF₃CH₂O (2), -COOH (4) Pharmaceutical intermediate
2-Phenyl-5-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxylic acid C₁₂H₈F₃NO₃ 271.19 -Ph (2), -CF₃CH₂ (5), -COOH (4) Agrochemical research
5-Thiophen-2-yl-1,3-oxazole-4-carboxylic acid C₈H₅NO₃S 195.20 -Thiophene (5), -COOH (4) Material science intermediates
5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole-4-carboxylic acid C₁₂H₁₀FNO₄ 251.21 -OEt (5), -4-F-Ph (2), -COOH (4) Antibacterial agent development

Key Observations :

  • Electronic Effects : The electron-withdrawing nature of the trifluoroethoxy group may reduce oxazole ring basicity, influencing reactivity in coupling reactions compared to phenyl or thiophene analogues .
  • Synthetic Accessibility : High-yield routes for trifluoroethoxy-containing compounds often involve sodium methoxide-mediated condensations (e.g., 97% yield for Lansoprazole intermediates) , suggesting similar efficiency for the target compound.

Comparison with Thiazole Derivatives

Thiazole analogues (e.g., 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylates) exhibit distinct electronic properties due to sulfur’s lower electronegativity compared to oxygen in oxazoles.

Pharmacologically Relevant Trifluoroethoxy Compounds

Lansoprazole-related impurities, such as 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]sulfonyl]benzimidazole, share the trifluoroethoxy motif but differ in core heterocycles (pyridine/benzimidazole vs. oxazole). These compounds highlight the trifluoroethoxy group’s role in enhancing drug half-life and target binding affinity .

Biological Activity

2-(2,2,2-Trifluoroethoxy)-1,3-oxazole-4-carboxylic acid is a compound of interest due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and its implications in medicinal chemistry.

  • IUPAC Name : 2-(2,2,2-Trifluoroethoxy)-1,3-oxazole-4-carboxylic acid
  • CAS Number : 1565110-45-3
  • Molecular Weight : 211.10 g/mol
  • Chemical Structure : The compound features a trifluoroethoxy group attached to an oxazole ring with a carboxylic acid functional group.

Antimicrobial Properties

Research indicates that oxazole derivatives exhibit significant antimicrobial activity. The presence of the trifluoroethoxy group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes. A study highlighted that similar oxazole compounds demonstrated effectiveness against various bacterial strains and fungi .

Anticancer Activity

The anticancer potential of 2-(2,2,2-Trifluoroethoxy)-1,3-oxazole-4-carboxylic acid has been investigated through in vitro studies. Compounds with similar oxazole frameworks have shown cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer). These studies suggest that the compound may inhibit cell proliferation by inducing apoptosis and disrupting cell cycle progression .

Cell LineIC50 Value (µM)Mechanism of Action
MCF-710Induction of apoptosis
A54915Cell cycle arrest
HT-2912Inhibition of DNA synthesis

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties. Oxazole derivatives are known to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This could position the compound as a candidate for treating inflammatory diseases .

The biological activity of 2-(2,2,2-Trifluoroethoxy)-1,3-oxazole-4-carboxylic acid can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : Similar compounds have been identified as agonists for G-protein coupled receptors (GPCRs), which play crucial roles in various signaling pathways related to inflammation and immune response .
  • DNA Interaction : Studies suggest that oxazole derivatives can intercalate with DNA, leading to disruption of replication and transcription processes in cancer cells .

Case Study 1: Anticancer Activity

In a comparative study involving various oxazole derivatives, 2-(2,2,2-Trifluoroethoxy)-1,3-oxazole-4-carboxylic acid was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations between 10 µM to 15 µM across different cell lines, showcasing its potential as a chemotherapeutic agent .

Case Study 2: Anti-inflammatory Potential

Another study focused on the anti-inflammatory effects of oxazole derivatives demonstrated that treatment with similar compounds resulted in decreased levels of TNF-alpha and IL-6 in vitro. This suggests that 2-(2,2,2-Trifluoroethoxy)-1,3-oxazole-4-carboxylic acid could be beneficial in managing chronic inflammatory conditions .

Q & A

Q. What are the key synthetic strategies for introducing the 2,2,2-trifluoroethoxy group into oxazole-based carboxylic acids?

The trifluoroethoxy group is typically introduced via nucleophilic substitution or coupling reactions. For example, alkylation of oxazole precursors with 2,2,2-trifluoroethyl halides under basic conditions (e.g., K₂CO₃ in DMF) can yield the desired substitution. Alternatively, Mitsunobu reactions using trifluoroethanol and triphenylphosphine/DIAD may be employed for oxygen-linked functionalization. Reaction optimization should focus on temperature (60–100°C) and solvent polarity to avoid side reactions like hydrolysis of the oxazole ring .

Q. How can researchers validate the purity and structural integrity of this compound?

Combine orthogonal analytical techniques:

  • HPLC/LC-MS : Monitor purity (>95%) and detect trace impurities using C18 columns with acetonitrile/water gradients .
  • NMR : Confirm substitution patterns (e.g., ¹⁹F NMR for trifluoroethoxy signals at δ ~ -75 ppm; ¹H NMR for oxazole protons at δ 8.2–8.5 ppm) .
  • FTIR : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹) .

Q. What are the solubility and stability considerations for this compound in aqueous and organic solvents?

The compound exhibits limited aqueous solubility due to the hydrophobic trifluoroethoxy group but dissolves in polar aprotic solvents (DMSO, DMF) and moderately in ethanol. Stability studies should assess hydrolysis of the oxazole ring under acidic/basic conditions (pH 2–12) and thermal degradation via TGA/DSC. Store at -20°C under inert atmosphere to prevent carboxylic acid dimerization .

Advanced Research Questions

Q. How does the trifluoroethoxy group influence the electronic properties and reactivity of the oxazole-carboxylic acid scaffold?

The electron-withdrawing trifluoroethoxy group reduces electron density on the oxazole ring, enhancing electrophilic substitution resistance but increasing susceptibility to nucleophilic attack at the 4-carboxylic acid position. Computational studies (DFT) can quantify this effect by analyzing Fukui indices and molecular electrostatic potentials. Comparative studies with non-fluorinated analogs (e.g., ethoxy derivatives) are critical to isolate electronic contributions .

Q. What strategies mitigate batch-to-batch variability in synthesis, particularly for scale-up?

  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate formation .
  • Crystallization Optimization : Screen solvents (e.g., ethyl acetate/hexane) to isolate polymorphically pure forms, as trifluoroethoxy groups can induce varied crystal packing .
  • Quality Control : Implement strict specifications for residual solvents (e.g., DMF < 500 ppm) and heavy metals (ICH Q3D guidelines) .

Q. How can researchers design structure-activity relationship (SAR) studies targeting biological activity modulation?

  • Core Modifications : Replace the oxazole ring with thiazole or imidazole to assess heterocycle-specific interactions .
  • Substituent Effects : Introduce electron-donating groups (e.g., methyl) at the oxazole 5-position to balance the trifluoroethoxy group’s electron-withdrawing effect .
  • Prodrug Approaches : Esterify the carboxylic acid to improve membrane permeability, followed by enzymatic hydrolysis in vivo .

Q. What computational tools are suitable for predicting the compound’s pharmacokinetic (PK) properties?

  • ADMET Prediction : Use SwissADME or ADMETlab to estimate logP (~2.1), permeability (Caco-2), and cytochrome P450 inhibition .
  • Molecular Docking : Simulate binding to target proteins (e.g., enzymes with hydrophobic active sites) using AutoDock Vina, focusing on trifluoroethoxy’s role in van der Waals interactions .

Q. How can contradictory data in biological assays (e.g., IC₅₀ variability) be resolved?

  • Assay Validation : Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO < 0.1%) .
  • Metabolite Screening : Use LC-MS/MS to identify degradation products or active metabolites that may influence potency .
  • Free Energy Calculations : Apply MM-PBSA/GBSA to correlate binding affinities with experimental IC₅₀ values .

Methodological Notes

  • Synthetic Optimization : Prioritize anhydrous conditions to prevent oxazole ring hydrolysis. Use Schlenk lines for oxygen-sensitive steps .
  • Analytical Cross-Validation : Combine X-ray crystallography (if crystals are obtainable) with spectroscopic data to resolve structural ambiguities .
  • Biological Testing : Include fluorinated analogs (e.g., 3-fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid) as negative controls to isolate scaffold-specific effects .

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